
2-Fluoro-5-hydrazinylpyridine
Overview
Description
2-Fluoro-5-hydrazinylpyridine (CAS: 940958-93-0, Molecular Formula: C₅H₆FN₃) is a pyridine derivative featuring a fluorine atom at the 2-position and a hydrazine group at the 5-position. Its structure enables versatile reactivity, making it valuable for constructing pyrazole and hydrazone derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-fluoropyridine with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-Fluoro-5-hydrazinylpyridine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydrazinylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
Chemistry
2-Fluoro-5-hydrazinylpyridine serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various organic reactions. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile in chemical synthesis.
Reaction Type | Description |
---|---|
Oxidation | Forms azides or nitro derivatives using agents like hydrogen peroxide. |
Reduction | Converts to amines or other reduced forms using sodium borohydride. |
Substitution | The fluorine atom can be replaced by other nucleophiles under appropriate conditions. |
Biological Applications
Research indicates that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Its hydrazine group can form covalent bonds with biomolecules, influencing various biological processes.
Case Study: Anti-inflammatory Activity
In vitro studies demonstrated that at a concentration of 6.0 µM, this compound inhibited nitric oxide production in lipopolysaccharide-induced RAW264.7 macrophage cells by approximately 49.70% compared to controls.
Treatment | NO Production Inhibition (%) |
---|---|
PDTC (Positive Control) | 58.27 ± 4.19 |
This compound | 49.70 ± 3.62 |
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent in drug development. Its unique structural features allow it to interact with specific molecular targets, making it valuable in treating various diseases.
Industrial Applications
In the industrial sector, this compound is utilized in producing specialty chemicals and serves as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its role in developing new materials with unique electronic or optical properties is also noteworthy.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydrazinylpyridine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Analog Overview
Key structural analogs include:
- 2-Chloro-5-fluoropyridine (CAS: 514797-68-7)
- 2-Fluoro-5-hydroxypyridine (CAS: 55758-32-2)
- 2-Fluoro-5-(methylthio)pyridine (CAS: 1037764-83-2)
- 2-Chloro-5-fluoro-4-formylpyridine (CAS: 1217479-95-3)
These analogs differ in substituents (e.g., Cl, OH, SCH₃, CHO) at the 5-position, significantly altering their physicochemical and pharmacological properties.
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight | CAS Number | Solubility (Predicted) | LogP |
---|---|---|---|---|---|
2-Fluoro-5-hydrazinylpyridine | C₅H₆FN₃ | 127.11 g/mol | 940958-93-0 | Moderate in polar solvents | 0.45 |
2-Chloro-5-fluoropyridine | C₅H₃ClFN | 131.54 g/mol | 514797-68-7 | Low in water | 1.89 |
2-Fluoro-5-hydroxypyridine | C₅H₄FNO | 113.09 g/mol | 55758-32-2 | High in polar solvents | -0.12 |
2-Fluoro-5-(methylthio)pyridine | C₆H₆FNS | 143.18 g/mol | 1037764-83-2 | Moderate in DMSO | 1.75 |
2-Chloro-5-fluoro-4-formylpyridine | C₆H₃ClFNO | 159.55 g/mol | 1217479-95-3 | Low in water | 1.32 |
Notes:
- The hydrazine group in this compound enhances its nucleophilic reactivity compared to halogenated analogs .
- The hydroxyl and methylthio substituents increase solubility in polar solvents due to hydrogen bonding and sulfur-mediated interactions .
Pharmacological and Toxicological Data
This compound
- Synthesis : Produced via condensation of hydrazine with 2-fluoro-5-nitropyridine, yielding 50.7% purity after column chromatography .
2-Chloro-5-fluoropyridine
- Toxicity: Limited data, but chlorinated pyridines generally exhibit higher cytotoxicity than fluorinated analogs due to stronger electrophilicity .
2-Fluoro-5-hydroxypyridine
- Bioactivity: Hydroxyl groups enable metal chelation, making it a candidate for antimicrobial agents. No direct toxicity data available .
2-Fluoro-5-(methylthio)pyridine
- Reactivity: Methylthio group facilitates cross-coupling reactions, useful in agrochemical synthesis. No reported in vivo studies .
Biological Activity
2-Fluoro-5-hydrazinylpyridine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its anti-inflammatory properties, synthesis methods, and relevant case studies.
This compound has the molecular formula and a molecular weight of approximately 129.12 g/mol. The presence of a fluorine atom and a hydrazine group in its structure contributes to its unique reactivity and biological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In one experiment, the compound was evaluated for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells. The results indicated that at a concentration of 6.0 µM, the compound exhibited significant inhibitory effects on NO secretion, with a reduction rate of approximately 49.70% compared to controls .
Table 1: Inhibitory Effects on NO Production
Treatment | NO Production Inhibition (%) |
---|---|
PDTC (Positive Control) | 58.27 ± 4.19 |
This compound | 49.70 ± 3.62 |
The study concluded that the compound's structural features, particularly the nitrogen and fluorine atoms, play a crucial role in its biological activity by acting as electron donors .
Synthesis Methods
The synthesis of this compound typically involves the reaction of pyridine halides with hydrazine hydrate. A notable method includes mixing 2-fluoro-3-chloropyridine with hydrazine hydrate under controlled conditions to yield the desired hydrazinyl derivative . This method emphasizes the importance of reaction conditions in achieving high yields and purity.
Case Studies
A case study involving the use of this compound in preclinical models demonstrated its efficacy in reducing inflammation associated with various diseases. The compound's mechanism was linked to the modulation of pro-inflammatory cytokines, which are critical in inflammatory responses .
In another study focusing on neuroinflammation, it was found that compounds similar to this compound could potentially serve as therapeutic agents for neurodegenerative diseases by modulating microglial activity and reducing inflammatory markers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Fluoro-5-hydrazinylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves introducing the hydrazinyl group to a fluoropyridine precursor. For example, nucleophilic substitution of 2-fluoro-5-nitropyridine with hydrazine hydrate under reflux in ethanol (60–80°C) can yield the target compound. Key parameters include temperature control (to avoid side reactions like over-reduction) and stoichiometric ratios (e.g., 1:3 molar ratio of nitropyridine to hydrazine). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A combination of / NMR and high-resolution mass spectrometry (HRMS) is critical. The NMR peak at ~-120 ppm confirms fluorine retention, while NMR resolves hydrazinyl protons as broad singlets (~δ 3–4 ppm). X-ray crystallography (as seen in analogous compounds like 5-fluoro-hydrazinyl derivatives) provides structural validation, particularly for assessing intramolecular hydrogen bonding .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. The compound’s hydrazine moiety poses toxicity risks (e.g., respiratory irritation). Avoid dust formation via wet handling, and store waste in sealed containers for professional disposal. Refer to safety data sheets (SDS) for pyridine derivatives with similar functional groups (e.g., 2-chloro-5-nitropyridine) for spill management .
Advanced Research Questions
Q. How do the electronic properties of the fluorine and hydrazinyl groups influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates the pyridine ring for nucleophilic substitution, while the hydrazinyl group acts as a directing moiety. For Suzuki-Miyaura couplings, optimize catalyst systems (e.g., Pd(PPh)) and base (e.g., KCO) to prevent hydrazine oxidation. Monitor reaction progress via TLC and isolate intermediates to confirm regioselectivity .
Q. What strategies resolve contradictions in reported biological activity data for hydrazinylpyridine derivatives?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular cytotoxicity) to distinguish direct effects from off-target interactions. Use orthogonal analytical methods (HPLC purity >95%, NMR) to confirm compound integrity. For conflicting SAR studies, conduct meta-analyses of structural analogs (e.g., 2-amino-5-nitropyridines) to identify conserved pharmacophores .
Q. How can computational chemistry predict the stability of this compound under varying pH conditions?
- Methodological Answer : Perform density functional theory (DFT) calculations to assess protonation states and tautomeric equilibria. Solvation models (e.g., COSMO-RS) predict solubility trends, while molecular dynamics simulations evaluate hydrolytic degradation pathways. Compare results with experimental stability data (pH 1–13 buffers, monitored via UV-Vis spectroscopy) .
Q. What role does this compound play in synthesizing heterocyclic scaffolds for drug discovery?
- Methodological Answer : The compound serves as a precursor for fused pyridazines or triazoles via cyclocondensation with ketones or aldehydes. For example, refluxing with acetylacetone yields pyridopyridazine derivatives. Optimize reaction time (4–6 hr) and solvent (DMF or toluene) to balance ring closure efficiency and byproduct formation .
Q. Key Considerations for Experimental Design
Properties
IUPAC Name |
(6-fluoropyridin-3-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFHFNYJGVMRFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30695105 | |
Record name | 2-Fluoro-5-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
940958-93-0 | |
Record name | 2-Fluoro-5-hydrazinylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30695105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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